4-(6-Bromopyridin-2-yl)piperazin-2-one
Overview
Description
4-(6-Bromopyridin-2-yl)piperazin-2-one is a heterocyclic compound that contains both a bromopyridine and a piperazinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-2-yl)piperazin-2-one typically involves the coupling of 2,6-dibromopyridine with a protected piperazinone derivative. One common method is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that facilitates the formation of the desired compound. The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Buchwald-Hartwig amination makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The piperazinone moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
4-(6-Bromopyridin-2-yl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, aiding in the development of new therapeutic agents.
Industrial Applications: It is employed in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in binding interactions, while the piperazinone ring may enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(6-Bromopyridin-2-yl)piperazin-2-one include:
- 4-(3-Bromopyridin-2-yl)piperazin-2-one
- 6-(4-(Pyridin-2-yl)piperazin-1-yl)phenanthridine
- Piperazin-2-ones and Morpholin-2-ones
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the 6-position of the pyridine ring and the piperazinone moiety provides a versatile scaffold for further chemical modifications and enhances its potential as a pharmacophore .
Properties
IUPAC Name |
4-(6-bromopyridin-2-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWHPDWSKLAJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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